ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME
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Overview
Description
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME is a chemical compound with the molecular formula C5H10N2O2S and a molecular weight of 162.21 g/mol . It is also known by various other names, including acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester . This compound is primarily used as an insecticide and has significant applications in agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester typically involves the reaction of methyl isocyanate with methylthioacetimidate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3NCO+CH3SC(NH)OCH3→C5H10N2O2S
Industrial Production Methods
In industrial settings, the production of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on various biological systems, particularly in pest control.
Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
Mechanism of Action
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, it disrupts the normal transmission of nerve impulses, leading to paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Ethanimidothioic acid, 2-(dimethylamino)-N-hydroxy-2-oxo-, methyl ester: Similar in structure but with different functional groups.
Acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester: Another closely related compound with similar applications.
Uniqueness
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME is unique due to its specific mechanism of action and its effectiveness as an insecticide. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable tool in pest control .
Properties
CAS No. |
16960-39-7 |
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Molecular Formula |
C4H8N2O2S |
Molecular Weight |
148.19 g/mol |
IUPAC Name |
methyl (1Z)-N-carbamoyloxyethanimidothioate |
InChI |
InChI=1S/C4H8N2O2S/c1-3(9-2)6-8-4(5)7/h1-2H3,(H2,5,7)/b6-3- |
InChI Key |
VCFUBFMWDABVJZ-UTCJRWHESA-N |
Isomeric SMILES |
C/C(=N/OC(=O)N)/SC |
SMILES |
CC(=NOC(=O)N)SC |
Canonical SMILES |
CC(=NOC(=O)N)SC |
Origin of Product |
United States |
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